Product packaging for Diploceline(Cat. No.:CAS No. 69306-89-4)

Diploceline

Cat. No.: B1238091
CAS No.: 69306-89-4
M. Wt: 369.5 g/mol
InChI Key: MOOPNKBUQLUWAB-LNKIKWGQSA-N
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Description

Contextualization within Natural Product Chemistry

Diploceline is a quaternary indole (B1671886) alkaloid, a class of naturally occurring compounds that are biosynthesized in living organisms. libretexts.org Natural product chemistry is a field dedicated to the study of these compounds, focusing on their isolation, structure elucidation, synthesis, and biological activity. sciencebiology.orguit.no this compound was first isolated from the root bark of Strychnos gossweileri. uliege.beacs.org The study of natural products like this compound is significant as they have been a rich source of lead compounds for drug discovery. uit.no The investigation into this compound falls squarely within this discipline, aiming to understand its chemical properties and potential applications. ontosight.ai

The chemical structure of this compound features a corynanium skeleton, which is a recognized type of indole alkaloid. ontosight.ai Its systematic chemical name is 19,20-didehydro-16-(hydroxymethyl)-17-methoxy-4-methyl-17-oxo-corynanium. ontosight.ai The specific functional groups and stereochemistry of this compound contribute to its unique chemical signature and are of great interest to natural product chemists.

Significance of Indole Alkaloids in Chemical Biology Research

Indole alkaloids, the class of compounds to which this compound belongs, are of substantial importance in chemical biology research. This is due to their vast structural diversity and wide range of biological activities. mdpi.com Many indole alkaloids are known to interact with various biological targets, including receptors and enzymes, making them valuable tools for probing biological processes and for potential therapeutic applications. mdpi.comresearchgate.net

For instance, indole alkaloids have been found to exhibit activities such as antimicrobial and anticancer effects. ontosight.aiinpa.gov.br The investigation of this compound's biological activity is a key aspect of its research, with studies indicating potential antimicrobial properties. uliege.beinpa.gov.br The structural similarities of some indole alkaloids to known drugs, such as the resemblance of certain compounds to emetine, have prompted evaluations of their cytotoxic properties. inpa.gov.br The study of how these compounds interact with biological systems at a molecular level is a central theme in chemical biology.

Overview of this compound's Research Trajectory

The research trajectory of a scientific topic refers to the evolution of its study over time, from initial discovery to more in-depth investigations. raulpacheco.orgacalmplace.org The research into this compound began with its isolation and initial characterization. It was identified as a new alkaloid from Strychnos gossweileri in research published in 1978. acs.org

Following its discovery, further studies focused on its biological activities. Research has shown that this compound is active against Entamoeba histolytica and Trichomonas vaginalis. uliege.be More recent research has employed computational methods, such as in-silico investigations, to predict the potential antibacterial activity of this compound by docking it with various bacterial protein targets. nih.gov This progression from isolation and structural elucidation to the investigation of biological activity and computational modeling represents a typical research trajectory for a natural product. researchgate.net

Scope and Objectives of this compound-Focused Academic Inquiry

The scope of academic inquiry into this compound encompasses several key areas of scientific investigation. dcdsb.ca Research objectives in this field are designed to systematically expand our understanding of this compound. enago.commwediting.com

A primary objective is the continued exploration of this compound's biological activity. This includes screening for a broader range of antimicrobial and potentially other pharmacological effects. ontosight.ai The identification of its molecular targets is another crucial objective, which can be pursued through biochemical assays and computational studies. nih.gov

Another significant area of inquiry is the total synthesis of this compound. Developing a synthetic route would not only confirm its structure but also provide a means to produce the compound and its analogs for further biological evaluation. The design and synthesis of natural product analogues is a common strategy to improve activity and develop new therapeutic agents. rsc.org

Furthermore, understanding the biosynthetic pathway of this compound in Strychnos gossweileri is a relevant objective within the field of biosynthesis, a sub-discipline of natural product chemistry. libretexts.org Elucidating how the plant produces this complex molecule can provide insights into enzymatic reactions and metabolic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N2O3+ B1238091 Diploceline CAS No. 69306-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(3Z)-3-ethylidene-5-methyl-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium-2-yl]-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N2O3/c1-4-14-12-24(2)10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-25)22(26)27-3/h4-8,17-18,20,23,25H,9-13H2,1-3H3/q+1/b14-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOPNKBUQLUWAB-LNKIKWGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C[N+]2(CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[N+]2(CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N2O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69306-89-4
Record name Diploceline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069306894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Origin and Isolation Methodologies of Diploceline

Identification of Natural Sources of Diploceline

The primary natural source of this compound is within the genus Strychnos, a group of tropical woody plants. britannica.com This genus is well-documented for producing a wide array of indole (B1671886) alkaloids. inpa.gov.br

Strychnos Species as a Primary Origin for this compound

The principal botanical source of this compound is Strychnos gossweileri. inpa.gov.bruliege.be This particular species has been the subject of phytochemical investigations that led to the isolation and characterization of this compound from its root bark. uliege.be Research has confirmed the presence of this quaternary alkaloid in samples of S. gossweileri, highlighting its significance as a key chemical constituent. ishs.org Further studies on various Strychnos species have revealed a rich diversity of alkaloids, with some species demonstrating interesting biological activities. researchgate.net

Table 1: Strychnos Species and the Presence of this compound

SpeciesPart of PlantPresence of this compound
Strychnos gossweileriRoot BarkConfirmed inpa.gov.bruliege.be
Other Botanical Sources Implicated in this compound Production

While Strychnos is the most well-established origin, the broader Loganiaceae family, to which Strychnos belongs, is known for producing a variety of alkaloids. ffhdj.com The Rubiaceae family is another significant source of diverse indole alkaloids. mdpi.com However, current scientific literature primarily points to Strychnos gossweileri as the definitive source of this compound. uliege.be

Advanced Extraction and Isolation Techniques for this compound

The process of obtaining pure this compound from its natural botanical source involves a multi-step approach, beginning with extraction and culminating in purification.

Modern Approaches in Natural Product Extraction

The initial step in isolating this compound involves extracting the crude mixture of compounds from the plant material. Modern extraction techniques offer significant advantages over traditional methods by improving efficiency and reducing solvent consumption. numberanalytics.com

Some advanced extraction methods applicable to natural products like this compound include:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction. numberanalytics.comnih.gov

Ultrasound-Assisted Extraction (UAE): High-frequency ultrasound waves are employed to create cavitation bubbles, which enhance the mass transfer of compounds from the plant matrix into the solvent. numberanalytics.comslideshare.net

Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, often carbon dioxide, as the extraction solvent. mdpi.com By manipulating temperature and pressure, the solvating power of the fluid can be fine-tuned to selectively extract specific compounds.

Accelerated Solvent Extraction (ASE): This technique employs high pressure and temperature to accelerate the extraction process. mdpi.com

Table 2: Comparison of Modern Extraction Techniques

TechniquePrincipleAdvantages
Microwave-Assisted Extraction (MAE)Dielectric heating of solvent and sample. numberanalytics.comRapid extraction, high efficiency, reduced solvent use. numberanalytics.com
Ultrasound-Assisted Extraction (UAE)Acoustic cavitation enhances mass transfer. numberanalytics.comImproved efficiency, shorter processing time. numberanalytics.com
Supercritical Fluid Extraction (SFE)Utilizes a supercritical fluid as a tunable solvent. High selectivity, ideal for thermally sensitive compounds.
Accelerated Solvent Extraction (ASE)Uses high pressure and temperature to speed up extraction. mdpi.comFast and efficient extraction. mdpi.com

Chromatographic Methods for this compound Purification

Following extraction, the crude extract contains a complex mixture of compounds. Chromatography is the cornerstone of purification, separating components based on their different physical and chemical properties. asccollegekolhar.in

Several chromatographic techniques are employed for the purification of alkaloids like this compound:

High-Performance Liquid Chromatography (HPLC): A highly versatile and widely used technique that separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. researchgate.net

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge by utilizing a charged stationary phase. asccollegekolhar.inresearchgate.net It is particularly suitable for purifying charged molecules like quaternary alkaloids.

Size-Exclusion Chromatography (SEC): Also known as gel permeation chromatography, this technique separates molecules based on their size. researchgate.netnih.gov

Affinity Chromatography: This highly specific method relies on the unique binding interaction between the target molecule and a ligand immobilized on the stationary phase. bio-rad.com

Strategies for Dereplication in this compound Isolation

Dereplication is a critical step in modern natural product research that aims to rapidly identify known compounds in a crude extract, thereby avoiding their unnecessary re-isolation. nih.govnih.gov This allows researchers to focus their efforts on discovering novel substances. mdpi.com

Key dereplication strategies include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry. nih.gov It allows for the rapid identification of compounds by comparing their mass spectra and retention times to databases of known natural products. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecules in a mixture, which can be used to identify known compounds at an early stage. nih.gov

By employing these dereplication strategies, the process of isolating novel compounds like this compound can be made more efficient and targeted. mdpi.com

Biosynthetic Pathway Elucidation of Diploceline

Mechanistic Studies of Indole (B1671886) Alkaloid Biosynthesis Relevant to Diploceline

Mechanistic studies are fundamental to understanding the chemical logic of a biosynthetic pathway. These approaches involve identifying the basic building blocks (precursors), tracking their conversion into subsequent intermediates, and characterizing the enzymes that catalyze these transformations.

The initial step in pathway elucidation is typically the identification of primary precursors through feeding experiments with isotopically labeled compounds. For the vast family of monoterpene indole alkaloids, a common origin has been firmly established.

All MIAs, and thus by extension this compound, are derived from two central precursors: tryptamine (B22526) and secologanin (B1681713). nih.gov Tryptamine is an indole-containing compound derived from the amino acid tryptophan, while secologanin is a complex iridoid monoterpene. nih.govnih.gov The condensation of these two molecules, in a highly stereospecific reaction, forms the universal intermediate for all MIAs: strictosidine (B192452). researchgate.net Feeding studies have unequivocally demonstrated that strictosidine, which possesses a 3α stereochemistry, is the sole precursor for both 3α and 3β series of indole alkaloids, while its 3β epimer, vincoside, is not incorporated. researchgate.netuni-muenchen.de

Following the formation of strictosidine, the pathway diversifies. The deglycosylation of strictosidine yields a highly reactive aglycone, which serves as a branching point for the biosynthesis of various alkaloid skeletons, including the Corynanthe, Iboga, and Aspidosperma types. clockss.orgresearchgate.net Further downstream intermediates are identified by feeding the plant with labeled versions of suspected pathway molecules, such as geissoschizine, and observing their incorporation into the final product. clockss.org For alkaloids that have lost certain carbon atoms from the original tryptophan side chain, precursor studies help determine at what stage this loss occurs. clockss.org

Table 1: Key Precursors and Intermediates in Monoterpene Indole Alkaloid Biosynthesis
CompoundClassRole in Pathway
TryptophanAmino AcidUltimate source of the indole moiety and two carbon side chain.
TryptamineIndoleamineDirect precursor that condenses with secologanin; formed by decarboxylation of tryptophan. nih.gov
SecologaninIridoid MonoterpeneTerpenoid-derived precursor that provides a ten-carbon unit. nih.gov
StrictosidineMonoterpene Indole AlkaloidUniversal precursor for all MIAs, formed from tryptamine and secologanin. researchgate.netmit.edu
Strictosidine AglyconeAglycone IntermediateHighly reactive intermediate formed by the deglycosylation of strictosidine; a key branch point. researchgate.net
GeissoschizineCorynanthe AlkaloidAn established intermediate in the biosynthesis of ajmalicine (B1678821) and other Corynanthe-type alkaloids. clockss.org

The conversion of simple precursors into complex alkaloids is governed by a series of specific enzymatic reactions. The characterization of these enzymes is crucial for understanding the pathway at a molecular level.

The biosynthesis of MIAs is characterized by the action of several key enzyme families:

Strictosidine Synthase (STR): This enzyme catalyzes the critical Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, establishing the C-3 α-stereochemistry common to all MIA precursors. mit.edu

Strictosidine β-D-Glucosidase (SGD): This hydrolase specifically removes the glucose moiety from strictosidine. researchgate.net This step is a key control point, as the resulting unstable aglycone is the substrate for the subsequent cyclases and reductases that define the structural class of the final alkaloid. researchgate.net

Cytochrome P450 Monooxygenases (CYPs): This large and versatile family of enzymes is responsible for much of the structural diversification of the MIA scaffolds. They catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and complex ring rearrangements, which are essential for generating the vast chemical diversity seen in this class of compounds. mdpi.com

Reductases and Dehydrogenases: These enzymes are involved in various steps, including the reduction of iminium intermediates and the stereochemical inversion at key chiral centers. For instance, a recently discovered oxidase-reductase pair (HYC3O/HYC3R) is responsible for inverting the C-3 stereochemistry from the initial 3S configuration to the 3R configuration found in many bioactive alkaloids. sciencecast.org

Table 2: Major Enzyme Classes in Monoterpene Indole Alkaloid Biosynthesis
Enzyme ClassAbbreviationFunctionExample Reaction
Tryptophan DecarboxylaseTDCDecarboxylationTryptophan → Tryptamine numberanalytics.com
Strictosidine SynthaseSTRPictet-Spengler CondensationTryptamine + Secologanin → Strictosidine mit.edu
Strictosidine β-D-GlucosidaseSGDDeglycosylationStrictosidine → Strictosidine Aglycone researchgate.net
Cytochrome P450 MonooxygenaseCYPOxidation, Hydroxylation, RearrangementGeraniol → 10-hydroxygeraniol; extensive scaffold modifications. mdpi.comresearchgate.net
Alcohol Dehydrogenase/ReductaseADH/REDReduction/OxidationReduction of aldehydes/imines; stereochemical control. sciencecast.orgfebscongress.org

Precursor Incorporation and Pathway Intermediates

Genetic and Molecular Approaches to Biosynthesis

With advances in genomics and molecular biology, the elucidation of biosynthetic pathways has shifted from a purely chemical approach to one that is heavily reliant on genetics.

In many organisms, the genes encoding the enzymes for a specific metabolic pathway are physically clustered together on a chromosome, forming a Biosynthetic Gene Cluster (BGC). The identification of these clusters is a powerful strategy for discovering new pathway genes.

The process typically involves sequencing the genome of the producing organism, such as a Strychnos or Rauvolfia species. febscongress.orgoup.com Bioinformatic tools are then used to search for genes homologous to known MIA biosynthetic enzymes (e.g., STR, SGD, CYPs). The discovery of several such genes in close proximity is strong evidence for a BGC. Furthermore, co-expression analysis, which identifies genes that are switched on and off together across different plant tissues or under various conditions, is a highly effective method for identifying functionally related genes within a pathway. febscongress.orguniv-tours.fr This approach has been instrumental in identifying the gene clusters responsible for the synthesis of major alkaloids like reserpine (B192253) and has helped resolve long-standing questions about MIA evolution and diversification. sciencecast.org

Once candidate genes are identified, their functions must be experimentally verified. Heterologous expression, the process of transferring a gene from its native organism into a well-characterized host, is the gold standard for this purpose. frontiersin.org

Commonly used heterologous hosts include the yeast Saccharomyces cerevisiae and the plant Nicotiana benthamiana. mdpi.com These systems offer several advantages:

Rapid Functional Screening: Candidate genes can be expressed in the host, and the resulting recombinant protein can be isolated and tested for its catalytic activity with specific substrates. Transient expression in N. benthamiana allows for particularly rapid screening of multiple genes, especially CYPs. frontiersin.org

Pathway Reconstruction: Entire sections of a biosynthetic pathway can be reconstituted by co-expressing multiple genes in a single host. mdpi.comfrontiersin.org For example, yeast can be engineered to produce strictosidine, which can then serve as the substrate for testing downstream enzymes predicted to be in the this compound pathway. febscongress.org

Overcoming Substrate Unavailability: Heterologous systems can produce unstable or rare intermediates that are difficult to isolate from the native plant, thereby facilitating the characterization of later pathway steps.

This strategy has been successfully used to elucidate complex MIA pathways and even to produce novel, "unnatural" alkaloids by providing the engineered host with synthetic precursor analogs. frontiersin.orgnih.gov

Identification of Biosynthetic Gene Clusters (BGCs)

Advanced Methodologies in Biosynthetic Pathway Elucidation

Modern pathway elucidation integrates multiple high-throughput technologies to accelerate gene discovery and functional characterization.

Transcriptomics (RNA-seq): High-throughput sequencing of the transcriptome (all expressed genes) from a plant provides a comprehensive dataset for identifying candidate genes. Comparing transcriptomes from different tissues (e.g., roots vs. leaves) or from plants grown under different conditions can reveal genes that are co-regulated with known MIA pathway genes, making them strong candidates for involvement in the pathway. researchgate.netuniv-tours.fr

Metabolomics: Advanced mass spectrometry and NMR techniques allow for the sensitive and accurate detection of a wide range of metabolites within a plant tissue. This is critical for identifying novel intermediates and for analyzing the products of heterologous expression experiments, confirming the function of a newly discovered enzyme.

Gene Silencing: Techniques like Virus-Induced Gene Silencing (VIGS) allow researchers to temporarily "knock down" the expression of a specific gene in the native plant. researchgate.net If the silenced gene is part of the this compound pathway, its knockdown should lead to a decrease in this compound production and a potential accumulation of the substrate for the silenced enzyme, providing strong evidence for the gene's function. researchgate.net

Structural Biology: Determining the three-dimensional crystal structure of a biosynthetic enzyme provides invaluable insight into its catalytic mechanism and substrate specificity. mit.edu The structural analysis of enzymes like strictosidine synthase has not only clarified how they work but has also enabled protein engineering efforts to alter their function. mit.edunih.gov

By combining these powerful methodologies, researchers can systematically piece together the complex biosynthetic network leading to the formation of this compound and other valuable monoterpene indole alkaloids.

Isotopic Labeling and Feeding Experiments

Isotopic labeling, coupled with feeding experiments, stands as a cornerstone technique for tracing the metabolic fate of precursor molecules into complex natural products. tandfonline.com This method involves introducing isotopically labeled compounds (e.g., with ¹³C, ¹⁴C, ¹⁵N, or ²H) into a biological system and tracking the incorporation of these labels into the final product. tandfonline.comwhiterose.ac.uk The pattern of label incorporation provides direct evidence for the biosynthetic precursors and the sequence of their assembly.

In the broader context of indole alkaloid biosynthesis, feeding studies have been instrumental. For instance, the origins of the tryptamine and secologanin moieties, the universal precursors to most MIAs, were confirmed through such experiments. imperial.ac.uk For the biosynthesis of other complex natural products, feeding experiments with ¹³C-labelled precursors have been successfully used to deduce the roles of specific genes and tailoring enzymes in post-modification steps. mdpi.com

However, a thorough review of the scientific literature reveals a significant gap in the application of these techniques specifically to this compound. To date, no published studies have reported the results of isotopic labeling or feeding experiments aimed at elucidating the this compound biosynthetic pathway. While it is hypothesized that this compound originates from the core MIA pathway, likely involving strictosidine as a key intermediate, direct experimental evidence from labeling studies is currently absent. nih.gov The successful application of single-cell mass spectrometry to monitor the incorporation of deuterium-labeled tryptamine into alkaloids in other plant systems demonstrates the potential power of this approach, should it be applied to this compound-producing species.

Chemoproteomics for Enzyme Discovery in Plant Natural Product Biosynthesis

Chemoproteomics has emerged as a powerful, activity-based strategy to identify and characterize enzymes within complex biological systems, including the biosynthetic pathways of plant natural products. frontiersin.orgfrontiersin.org This technique often utilizes chemical probes that mimic biosynthetic intermediates to capture and identify specific enzymes from a protein lysate. whiterose.ac.ukresearchgate.net This approach is particularly valuable for discovering elusive enzymes that are difficult to identify through traditional gene-centric methods, especially in non-model organisms where genetic tools are limited. frontiersin.orgfrontiersin.org

The utility of chemoproteomics has been demonstrated in the elucidation of biosynthetic pathways for other complex plant-derived compounds. For example, a chemoproteomics approach successfully identified a key cytochrome P450 enzyme involved in the biosynthesis of camptothecin, another well-known monoterpenoid indole alkaloid. researchgate.netbiorxiv.org This success highlights the potential of chemoproteomics to unravel the enzymatic steps leading to structurally unique alkaloids.

Despite its promise, there is no evidence in the current scientific literature of chemoproteomics being applied to discover the enzymes responsible for the biosynthesis of this compound. The discovery of enzymes that catalyze the formation of the Strychnos alkaloid scaffold from the central intermediate, strictosidine, has been a significant breakthrough. nih.gov However, the specific tailoring enzymes that would further modify this scaffold to produce the quaternary structure of this compound remain unknown. The development of a suitable chemical probe that mimics a late-stage intermediate in the presumed this compound pathway would be a critical first step in applying this technology to this specific problem.

Chemical Synthesis and Analogoue Development of Diploceline

Total Synthesis Strategies for Complex Natural Products like Diploceline

The total synthesis of complex natural products is a cornerstone of organic chemistry, serving not only to confirm structural assignments but also to drive the development of new synthetic methods and provide access to materials for biological study. epfl.chcaltech.edu

The field of total synthesis has evolved dramatically over the last century. Landmark achievements, such as R.B. Woodward's synthesis of the related Strychnos alkaloid strychnine, demonstrated that even the most architecturally complex molecules could be constructed through logical, step-by-step chemical transformations. epfl.ch These early efforts often involved long, linear sequences. Contemporary total synthesis, however, emphasizes efficiency, stereocontrol, and strategy. epfl.chstanford.edu Modern approaches prioritize convergent strategies (joining complex fragments late in the synthesis), the development of domino or cascade reactions to build molecular complexity rapidly, and the use of asymmetric catalysis to control stereochemistry from the outset. epfl.ch The pursuit of intricate targets like the Strychnos alkaloids continues to fuel innovation in areas such as C-H functionalization and organocatalysis. ox.ac.ukresearchgate.net

Retrosynthetic analysis is a problem-solving technique used to deconstruct a target molecule into simpler, commercially available starting materials. A plausible retrosynthetic analysis for the this compound core would be guided by its structural features, specifically the monoterpene indole (B1671886) alkaloid framework. nih.gov

The key steps in a hypothetical retrosynthesis of this compound are outlined below:

Functional Group Interconversion (FGI) and Simplification: The initial disconnections would simplify the peripheral functional groups. The quaternary N4-methyl corynanium salt could be traced back to a neutral tertiary amine via methylation. The ester and hydroxymethyl groups at C16 and the vinyl group at C20 would be considered as functionalities to be installed or modified from a more basic core structure.

Biomimetic Disconnection (Pictet-Spengler Reaction): A primary strategic disconnection for monoterpene indole alkaloids involves a retro-Pictet-Spengler reaction. This breaks the C-N bond and the C-C bond of the tetrahydro-β-carboline core, revealing two key building blocks: a tryptamine (B22526) derivative and a seco-iridoid aldehyde, conceptually derived from secologanin (B1681713). caltech.edu

Simplification of the Monoterpene Unit: The complex aldehyde fragment would be further disconnected to simpler acyclic precursors, leveraging well-established transformations in terpene chemistry to set the required stereocenters.

This biomimetic approach is a common and powerful strategy for this class of alkaloids, aiming to mimic the biosynthetic pathway to achieve a convergent and efficient synthesis. nih.gov

A hypothetical total synthesis of this compound would rely on a host of modern and innovative synthetic methodologies to address the inherent challenges of its structure.

Asymmetric Catalysis: Establishing the multiple stereocenters within the carbocyclic framework of the monoterpene unit would be critical. Organocatalysis or transition-metal catalysis could be employed to achieve high enantioselectivity in key bond-forming reactions. ox.ac.uk For instance, an organocatalyzed cascade reaction could potentially assemble a significant portion of the core structure in a single step. caltech.edu

Cyclization Strategies: The formation of the intricate ring system would be a central challenge. While the Pictet-Spengler reaction is a classic approach for the tetrahydro-β-carboline system, other advanced methods could be employed. caltech.edu For example, a dearomatizing radical cyclization could be used to construct one of the rings, a strategy that has proven effective in the synthesis of other Strychnos alkaloids.

Late-Stage Functionalization: Installing the specific oxygenation pattern and the C20 vinyl group would likely occur late in the synthesis. Modern C-H activation/functionalization reactions offer a powerful means to directly introduce hydroxyl or other groups onto a pre-formed carbocyclic skeleton, potentially shortening the synthetic sequence compared to traditional methods that carry functionality through many steps. ox.ac.uk

Retrosynthetic Analysis for this compound Core Structure

Synthetic Approaches to this compound Derivatives and Analogues

The synthesis of derivatives and analogues is crucial for exploring the biological potential of a natural product, enabling studies into its mechanism of action and structure-activity relationships (SAR).

The design of analogues is a rational process aimed at optimizing the properties of a lead compound like this compound. stanford.edu Modifications are typically planned to probe the importance of specific functional groups and structural motifs.

Potential Modification Site Rationale for Modification Example of Modified Group
N4-methyl groupInvestigate the role of the quaternary charge on activity; modulate solubility.Ethyl, Propyl, or removal of alkyl group (tertiary amine).
C16-hydroxymethyl groupProbe for key hydrogen bonding interactions; improve metabolic stability.Methyl, Fluoromethyl, Carboxylic acid.
C17-methoxy groupAlter steric bulk and electronic properties near the active site.Ethoxy, Isopropoxy, Hydroxyl.
C19,C20-didehydro (vinyl) groupEvaluate the importance of this feature for target binding; improve stability.Saturated ethyl group, Cyclopropyl group.
Indole RingModulate electronic properties and potential for π-stacking interactions.5-Fluoroindole, 7-Methoxyindole.

This table presents hypothetical modifications to the this compound structure based on common medicinal chemistry strategies.

Two primary strategies are employed for the preparation of natural product analogues for research purposes. stanford.edu

Semi-synthesis from the Natural Product: This approach involves the chemical modification of the isolated natural product. It is often the most direct route to simple analogues if the natural product is available in sufficient quantities. For this compound, this could involve reactions at the C16-hydroxyl group (e.g., acylation, oxidation) or potentially demethylation of the C17-methoxy group.

Divergent Total Synthesis: This more versatile strategy involves intercepting a late-stage intermediate in the total synthesis pathway. This common intermediate can then be treated with a variety of different reagents or building blocks to generate a library of diverse analogues. For example, a precursor to this compound before the N4-methylation step could be alkylated with different electrophiles to produce a range of N4-substituted analogues. This approach allows for more profound structural changes than semi-synthesis. stanford.edu

Design Principles for Structural Modification

Semi-Synthesis and Chemoenzymatic Transformations of this compound

The development of novel analogues of complex natural products is a cornerstone of medicinal chemistry, aiming to enhance biological activity, improve pharmacokinetic properties, and reduce toxicity. For a structurally intricate quaternary indole alkaloid like this compound, semi-synthesis and chemoenzymatic transformations offer powerful strategies for its modification. While specific literature on the semi-synthesis of this compound is not extensively documented, principles derived from the synthesis and modification of related Strychnos and other complex indole alkaloids provide a clear framework for potential analogue development. bhsai.orgresearchgate.net

Semi-synthesis leverages the core scaffold of the natural product, which is often challenging to construct through total synthesis, and introduces chemical modifications at specific functional groups. Chemoenzymatic approaches, on the other hand, combine the selectivity of enzymes with the versatility of chemical reactions, offering a highly efficient and stereoselective means of generating novel derivatives. researchgate.netnih.gov

Potential Semi-Synthetic Strategies

Given the structure of this compound, a quaternary alkaloid that is an isomer of N-methylisitsirikine, several functional handles could potentially be exploited for semi-synthetic modifications. chemistry-chemists.com The indole nucleus, for instance, is a common site for electrophilic substitution reactions. However, the quaternary nitrogen atom significantly influences the reactivity of the entire molecule.

One plausible approach to creating analogues involves the modification of peripheral functional groups, if present on a precursor or a synthetically accessible intermediate. For many complex alkaloids, late-stage C-H functionalization has emerged as a powerful tool. This could potentially be applied to the this compound scaffold to introduce new substituents such as halogens, alkyl, or aryl groups, leading to a diverse range of analogues. The synthesis of various Strychnos alkaloids has demonstrated the feasibility of intricate multi-step sequences to build up complexity from a common intermediate. bhsai.org

Another strategy could involve the dearomatization of the indole ring system, a transformation that can lead to significant changes in the three-dimensional structure and biological activity of the resulting indoline (B122111) alkaloids. nih.gov Such modifications could be achieved using various oxidizing agents.

Chemoenzymatic Transformations

The application of biocatalysis in alkaloid synthesis has been expanding, providing access to novel structures that are difficult to obtain through purely chemical methods. nih.govrsc.org Enzymes offer unparalleled regio- and stereoselectivity, which is particularly valuable when dealing with complex, polycyclic molecules like this compound. nih.gov

Several classes of enzymes could be envisioned for the chemoenzymatic modification of this compound or its precursors:

Oxidoreductases: Enzymes such as laccases and cytochrome P450 monooxygenases are known to catalyze hydroxylations and other oxidative transformations on a wide variety of alkaloid substrates. nih.gov For instance, a laccase could potentially mediate the hydroxylation of the aromatic part of the indole nucleus of a suitable this compound precursor. Toluene dioxygenases have been used to create chiral diol building blocks from aromatic precursors, a strategy that could be adapted for the synthesis of novel alkaloid frameworks. nih.gov

Hydrolases: Lipases and esterases are widely used for the kinetic resolution of racemic intermediates in alkaloid synthesis. researchgate.net If a synthetic route to this compound proceeds through a racemic intermediate containing an ester or alcohol function, a hydrolase could be employed to selectively resolve the enantiomers, providing access to stereopure compounds.

Methyltransferases: The quaternary nature of this compound is due to N-methylation. Enzymes like N-methyltransferases are responsible for such modifications in biosynthesis. nih.gov The use of methyltransferases with a range of S-adenosyl-methionine (SAM) analogues could potentially be used to introduce different alkyl groups at the nitrogen atom, creating a library of novel quaternary ammonium (B1175870) analogues.

Glycosyltransferases: While not a native feature of this compound, glycosylation is a common modification of natural products that can significantly impact their properties. Glycosyltransferases could potentially be used to attach sugar moieties to hydroxyl groups on the this compound scaffold, should they be present or introduced synthetically.

The following table outlines hypothetical chemoenzymatic transformations that could be applied to a precursor of this compound, illustrating the potential for generating structural diversity.

TransformationEnzyme ClassPotential SubstrateExpected ProductPotential Analytical Data
Aromatic HydroxylationMonooxygenaseThis compound PrecursorHydroxylated this compound AnalogueMass Spectrometry (M+16), NMR (shift changes in aromatic region)
O-DemethylationO-DemethylaseMethoxy-substituted AnalogueHydroxy-substituted AnalogueMass Spectrometry (M-14), NMR (disappearance of methoxy (B1213986) signal)
Kinetic ResolutionLipase/EsteraseRacemic Ester IntermediateEnantiopure Alcohol and EsterChiral HPLC, Optical Rotation
N-AlkylationN-Methyltransferase AnalogueDes-methyl PrecursorN-Ethyl or N-Propyl this compound AnalogueMass Spectrometry (M+14, M+28), NMR (new N-alkyl signals)

These enzymatic steps could be integrated into a multi-step synthesis, combining the strengths of both chemical and biological catalysis to efficiently produce novel this compound analogues for further investigation. mpg.de

Structure Activity Relationship Sar Studies and Molecular Interactions of Diploceline

Elucidation of Diploceline's Pharmacophore and Structural Determinants of Activity

The pharmacophore of a molecule encompasses the essential structural features required for its biological activity. For this compound, this includes specific arrangements of atoms and functional groups that interact with its biological targets. nih.gov

This compound is a quaternary alkaloid that has been isolated from the root barks of Strychnos gossweileri. uliege.be Its activity has been found to be relatively weak against Entamoeba histolytica and Trichomonas vaginalis when compared to metronidazole. researchgate.netresearchgate.net Notably, this quaternary alkaloid does not show any inhibition of Plasmodium falciparum growth at a concentration of 25 micrograms/ml. researchgate.netresearchgate.net

The structure of this compound was determined through X-ray analysis and chemical correlation with methuenine. epdf.pub The specific arrangement of its atoms and functional groups is key to its biological interactions. The analysis of structure-activity relationships (SAR) helps to identify the chemical groups responsible for producing a specific biological effect. wikipedia.org This understanding allows for modifications to the compound's chemical structure to alter its potency or effect. wikipedia.org

The quaternary ammonium (B1175870) (QA) group is a defining feature of this compound's structure and significantly influences its biological properties. dntb.gov.uamdpi.com Quaternary ammonium salts (QASs) are known for their diverse biological activities, which are highly dependent on their chemical structure, including the length of the alkyl chain, the linker, and the counterion. nih.gov These structural elements have a direct impact on the physicochemical and biological activity of these compounds. nih.gov

The amphiphilic nature of QASs allows them to interact with both polar and nonpolar environments, which is crucial for their biological function. mdpi.com The permanent positive charge of the quaternary nitrogen is a key factor in its interactions with biological membranes and other cellular components. mdpi.comnih.gov The antimicrobial effect of QACs is influenced by multiple factors, and while the exact mechanism is not fully understood, it is widely believed to involve the disruption of the cell membrane. nih.gov The length of the N-alkyl chain is a critical determinant of the antimicrobial activities of QACs, with optimal chain lengths varying for different types of microorganisms. nih.gov

Correlation between Structural Features and Biological Effects

Computational Approaches in this compound SAR Analysis

Computational methods are invaluable tools for exploring the structure-activity relationships of compounds like this compound, offering insights that can guide further experimental research.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as this compound, and its protein target at the atomic level. volkamerlab.org The process involves generating various possible binding poses of the ligand within the protein's binding site and then using a scoring function to evaluate the quality of these poses. nih.gov

Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used for the automated detection and visualization of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and salt bridges, which are crucial for the stability of the ligand-protein complex. nih.govgithub.com These interactions can be further analyzed to understand the structural basis of the ligand's activity. biorxiv.org For instance, molecular docking studies can reveal key residues within the binding pocket that are essential for interaction and can help explain the binding affinity of the compound. nih.govmdpi.com The stability of the docked complex can be further assessed using molecular dynamics simulations. jabonline.in

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models use statistical methods to establish a correlation between the physicochemical properties or molecular descriptors of a series of compounds and their observed biological activities. medcraveonline.com The goal of QSAR is to develop a predictive model that can be used to estimate the activity of new, untested compounds. medcraveonline.com

The development of a QSAR model involves several steps, including the creation of a dataset of compounds with known activities, the calculation of molecular descriptors, the division of the data into training and test sets, and the generation and validation of the model. nih.govresearchgate.net For example, a QSAR study on antiamoebic agents has been conducted on natural products, including the quaternary alkaloid this compound. dntb.gov.ua Such models can help to identify the key structural features that are either beneficial or detrimental to the biological activity of the compounds. nih.gov

Molecular Docking and Ligand-Protein Interaction Profiling

Investigation of this compound's Molecular Targets and Mechanisms (excluding clinical outcomes)

Identifying the molecular targets of this compound is fundamental to understanding its mechanism of action. While the precise targets are still under investigation, its nature as a quaternary alkaloid suggests potential interactions with various biological macromolecules. uliege.be

The mechanism of action for many quaternary ammonium compounds involves the disruption of cellular membranes. nih.gov The positively charged nitrogen atom in the quaternary amine group can interact with the negatively charged components of cell membranes, leading to changes in membrane permeability and integrity. nih.govnih.gov This can inhibit the function of membrane-bound proteins, such as H+-ATPase, and disrupt the transport of substances into the cell. nih.gov

Further research, likely involving techniques like affinity chromatography, proteomics, and genetic screening, is needed to definitively identify the specific molecular targets of this compound and to fully elucidate the downstream pathways affected by its binding. Understanding these mechanisms at a molecular level is crucial for the rational design of more potent and selective analogs.

Interaction with Pathogen-Specific Biochemical Pathways (e.g., antiparasitic activity against Entamoeba histolytica and Trichomonas vaginalis)

This compound has been investigated for its potential to interfere with the biochemical pathways of pathogenic protozoa. Research has demonstrated its activity against Entamoeba histolytica, the causative agent of amoebiasis, and Trichomonas vaginalis, which causes trichomoniasis. uliege.beuliege.be

In in vitro studies, this compound exhibited inhibitory effects on the growth of these parasites. The minimum inhibitory concentration (M.I.C.), the lowest concentration of the compound that prevents visible growth, was determined for both organisms. For E. histolytica (Rahman strain), the M.I.C. was found to be 50 µg/ml. uliege.be The compound was even more potent against T. vaginalis (strain TVR 87), with all parasites being killed at a concentration of 25 µg/ml. uliege.be

While active, the potency of this compound is modest when compared to the standard drug metronidazole, which has M.I.C. values of 5 µg/ml and 0.5 µg/ml against E. histolytica and T. vaginalis, respectively. uliege.be However, the mechanism of action for this compound is likely different from that of metronidazole. uliege.be This suggests that this compound might target different biochemical pathways within the parasites, which could be advantageous, particularly in cases of resistance to existing drugs. uliege.be Unlike metronidazole, this compound is a quaternary alkaloid, meaning it maintains its charge at any pH and is therefore not well-absorbed in the alimentary canal, which could be a useful property for targeting gut-lumen dwelling parasites. uliege.be

Table 1: Antiparasitic Activity of this compound This table summarizes the minimum inhibitory concentrations (M.I.C.) of this compound against two protozoan parasites as determined by in vitro testing.

Parasite Strain M.I.C. (µg/ml) Outcome
Entamoeba histolytica Rahman 50 Significant Inhibition uliege.be

Exploration of Cellular and Subcellular Mechanisms (e.g., protein synthesis inhibition, enzyme modulation)

The precise cellular and subcellular mechanisms through which this compound exerts its antiparasitic effects have not been extensively detailed in available research. However, many antimicrobial and antiparasitic agents function by disrupting fundamental cellular processes such as protein synthesis or by modulating the activity of essential enzymes. drugbank.comlibretexts.orgnih.gov

Protein synthesis inhibition is a common mechanism for antimicrobial drugs. libretexts.org These inhibitors typically act at the ribosome, taking advantage of structural differences between prokaryotic and eukaryotic ribosomes to achieve selectivity. libretexts.org They can interfere with various stages of translation, including initiation, elongation (by blocking the ribosomal A site or peptidyl transfer), or translocation. libretexts.orgmhmedical.com While it is plausible that an alkaloid like this compound could interfere with parasitic protein synthesis, specific studies confirming this mechanism are lacking.

Enzyme modulation is another critical pathway for therapeutic intervention. nih.gov Compounds can act as inhibitors or allosteric modulators of enzymes that are vital for a pathogen's survival, such as those involved in redox homeostasis, metabolism, or DNA replication. mdpi.comnih.gov For example, the antiparasitic drug Auranofin is thought to target the enzyme thioredoxin reductase in E. histolytica. mdpi.com It is conceivable that this compound's activity stems from the modulation of one or more key enzymes in E. histolytica or T. vaginalis, but this remains a subject for future investigation.

Role of this compound in Chemical Biology as a Molecular Probe

In chemical biology, small molecules are used as probes to perturb and study complex biological systems. mdpi.comleibniz-fmp.de An effective chemical probe must have a well-defined interaction with a biological target, allowing researchers to investigate the target's function in a cellular or organismal context. mdpi.com This often requires the molecule to be potent and selective, with its mechanism of action understood.

Currently, there is no evidence in the available literature to suggest that this compound is used as a molecular probe. For this compound to be developed into such a tool, several steps would be necessary. First, its specific molecular target(s) within E. histolytica and T. vaginalis would need to be identified and validated. Once a target is known, the compound's selectivity and mechanism of action could be characterized in greater detail.

Chemists could then synthesize derivatives of this compound, incorporating reporter tags (like fluorescent dyes) or reactive groups (for photo-affinity labeling) to facilitate the detection and isolation of its binding partners. mdpi.com Such a modified this compound probe could be invaluable for studying the specific biochemical pathways it perturbs, potentially uncovering new biology and identifying novel drug targets within these parasites. However, without a clearly defined target and mechanism, its role as a molecular probe remains hypothetical.

Table of Mentioned Compounds

Compound Name
18,19-dihydrousambarine
Auranofin
Chloroquine
This compound
Malagashanine
Metronidazole
Strychnobrasiline

Advanced Analytical and Spectroscopic Methodologies in Diploceline Research

High-Resolution Spectroscopic Techniques for Structural Characterization

Spectroscopy is the cornerstone of molecular characterization, allowing researchers to probe the atomic and molecular properties of a substance. For a natural product like Diploceline, a combination of techniques is employed to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure of organic molecules in solution. It provides data on the connectivity of atoms (constitution), the spatial arrangement of those atoms (configuration), and the dynamic shapes the molecule adopts (conformation). nih.govcopernicus.org For a complex alkaloid such as this compound, NMR is crucial for establishing the relative stereochemistry of its multiple chiral centers and understanding its preferred shape in solution, which can be essential for its biological activity. mdpi.comrsc.org

Detailed research findings are derived from a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of hydrogen and carbon atoms. 2D NMR experiments, however, are essential for piecing together the intricate framework of a molecule like this compound. Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. Long-range correlations are established using HMBC (Heteronuclear Multiple Bond Correlation), which is vital for connecting different parts of the molecular skeleton. The stereochemical and conformational analysis is often finalized using NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close to each other in space, allowing for the determination of relative stereochemistry and preferred conformations. rsc.org

NMR ExperimentPurpose in this compound AnalysisType of Information Obtained
¹H NMRIdentify all unique proton environments and their multiplicities.Chemical shifts, coupling constants (J-values), integration.
¹³C NMRIdentify all unique carbon environments.Chemical shifts of aliphatic and aromatic carbons.
COSYEstablish H-H connectivity through bonds.Identifies adjacent protons within spin systems.
HSQC/HMQCCorrelate protons to their directly attached carbons.C-H one-bond correlations.
HMBCEstablish long-range (2-3 bond) H-C connectivity.Connects molecular fragments and confirms quaternary carbon placement.
NOESY/ROESYDetermine spatial proximity of protons.Crucial for assigning relative stereochemistry and analyzing conformation.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. shimadzu.nl For this compound, high-resolution mass spectrometry (HRMS) is initially used to determine its precise molecular mass, which allows for the calculation of its exact molecular formula.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is particularly synergistic for analyzing complex mixtures from natural sources. wikipedia.org LC separates the individual components of the extract, and the MS provides mass information for each component as it elutes. shimadzu.nl Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the analysis of moderately polar molecules like alkaloids, often generating a protonated molecular ion [M+H]⁺. nebiolab.com

Tandem mass spectrometry (MS/MS) is critical for structural elucidation. In an MS/MS experiment, the molecular ion of this compound is selected and subjected to fragmentation, for instance through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions provide a "fingerprint" that reveals information about the molecule's structure. savemyexams.comsavemyexams.com The fragmentation pattern—the specific masses of the pieces that break off—helps researchers deduce the structure of the original molecule by identifying stable fragments and characteristic losses. msu.edulibretexts.org This technique is instrumental in identifying known alkaloids and characterizing new ones from natural sources like the Strychnos genus. uliege.be

TechniqueApplication to this compoundKey Data Provided
HRMS (e.g., Q-TOF)Determination of exact molecular weight.High-accuracy mass measurement for elemental formula calculation.
LC-MSSeparation from other alkaloids in the plant extract and initial identification.Retention time and molecular ion (e.g., [M+H]⁺) mass. wikipedia.org
LC-MS/MSStructural elucidation through controlled fragmentation.Fragmentation patterns that serve as a structural fingerprint. wikipedia.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about a molecule's structure.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). vscht.cz Different functional groups vibrate at characteristic frequencies, so an IR spectrum provides a fingerprint of the functional groups present in the molecule. megalecture.comudel.eduspecac.com For this compound, an indole (B1671886) alkaloid, IR spectroscopy would be used to confirm the presence of key functional groups such as N-H bonds in the indole ring, C-H bonds (both aromatic and aliphatic), and C=C bonds within the aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.comlibretexts.org This technique is particularly useful for detecting conjugated systems, known as chromophores. wikipedia.org The indole nucleus of this compound is an excellent chromophore and would be expected to produce a characteristic absorption spectrum in the UV range (typically around 220-290 nm), helping to confirm this structural feature. The precise wavelength of maximum absorbance (λmax) can be influenced by substituents on the ring system. reddit.com

Spectroscopy TypeInformation ProvidedExpected Observations for this compound (as an Indole Alkaloid)
Infrared (IR)Functional Group Identification~3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~3000-2850 cm⁻¹ (Aliphatic C-H stretch), ~1600-1450 cm⁻¹ (Aromatic C=C stretch). udel.edu
UV-Visible (UV-Vis)Detection of Chromophores (Conjugated Systems)Characteristic absorption maxima (λmax) in the 220-290 nm region, typical for an indole nucleus. reddit.com

Mass Spectrometry (MS and LC-MS) for Molecular Mass and Fragmentation Pattern Analysis

Chromatographic Separation and Hyphenated Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For natural product chemistry, it is indispensable for isolating a pure compound from a complex biological matrix.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for separating, identifying, and quantifying components in a mixture. mtoz-biolabs.com These methods are essential for the final purification of this compound from a crude or semi-purified plant extract.

The purity of an isolated compound is critical for accurate spectroscopic analysis and biological testing. HPLC, typically with a UV detector, is the standard method for assessing purity. patsnap.com A pure sample should ideally result in a single, sharp, symmetrical peak in the chromatogram. researchgate.net The area of the peak is proportional to the concentration of the compound, allowing for quantification when compared against a standard of known concentration. researchgate.net UHPLC offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times, which is achieved by using columns with smaller particles (typically sub-2 µm). hplc.eu UHPLC methods, often coupled with mass spectrometry, are frequently used for the rapid analysis and quantification of alkaloids in complex samples. nih.govresearchgate.net

TechniquePrimary Role in this compound ResearchKey Advantages
HPLCFinal purification, purity assessment, and quantification.High resolution, reliable quantification, well-established methods. mtoz-biolabs.compatsnap.com
UHPLCRapid purity assessment and high-throughput quantification.Increased speed, higher resolution, and greater sensitivity compared to HPLC. hplc.eu

Gas Chromatography (GC) is a separation technique used for analyzing volatile and thermally stable compounds. researchgate.net Due to their complex structures and high molecular weights, alkaloids like this compound are typically not volatile enough for direct analysis by GC. sigmaaldrich.com

However, GC, especially when coupled with mass spectrometry (GC-MS), can be a valuable tool for analyzing volatile precursors in the biosynthetic pathway of this compound or for analyzing smaller, more volatile molecules that might result from its degradation. Furthermore, chemical derivatization can be employed to make non-volatile compounds amenable to GC analysis. gcms.cz This process involves reacting the analyte with a reagent to replace active hydrogens (e.g., on N-H groups) with less polar, more stable groups (e.g., a trimethylsilyl (B98337) group), thereby increasing its volatility. sigmaaldrich.comnih.gov Therefore, GC-MS could be applied in this compound research to analyze specific derivatives or related low-molecular-weight compounds. nih.gov

Hyphenated Techniques (LC-MS/MS, LC-NMR) for Comprehensive Analysis of Complex Mixtures

The analysis of this compound from its natural source, such as in extracts from the plant Diplochia, presents a significant analytical challenge due to the presence of a multitude of other structurally related alkaloids and secondary metabolites. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of such complex mixtures. nebiolab.comtechnologynetworks.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. eag.com This method is exceptionally well-suited for identifying and quantifying specific compounds like this compound within a complex biological matrix. nebiolab.com

In a typical workflow, a crude or partially purified extract containing this compound would be injected into a high-performance liquid chromatography (HPLC) system. The components of the mixture are separated based on their chemical properties as they pass through the LC column. technologynetworks.com The effluent from the column is then introduced into the mass spectrometer.

The MS/MS process involves multiple stages of mass analysis. eag.com First, the molecules are ionized. Then, the first mass spectrometer (MS1) isolates the specific ion corresponding to the mass-to-charge ratio (m/z) of this compound (the precursor ion). This isolated ion is then fragmented in a collision cell. The resulting fragment ions (product ions) are analyzed by the second mass spectrometer (MS2), generating a unique fragmentation pattern that serves as a structural fingerprint for the compound. eag.com This high specificity allows for the unambiguous identification of this compound, even if it co-elutes with other compounds. nih.gov

Detailed Research Findings: While direct LC-MS/MS studies on this compound are not readily available, the analysis of other indole alkaloids demonstrates the power of this technique. For instance, in the analysis of plant extracts, LC-MS/MS is routinely used to create a profile of all present alkaloids. By operating the mass spectrometer in a specific mode known as Multiple Reaction Monitoring (MRM), researchers can selectively detect and quantify a list of known compounds, a process that would be ideal for screening different plant extracts for the presence and quantity of this compound.

ParameterDescriptionTypical Value/Setting for Alkaloid Analysis
LC Column Stationary phase for separationC18 reversed-phase column
Mobile Phase Solvents to carry sample through columnGradient of water with formic acid and acetonitrile
Ionization Source Method to charge the moleculesElectrospray Ionization (ESI), positive mode
MS1 Precursor Ion SelectionSelects the m/z of protonated this compound
Collision Gas Inert gas to induce fragmentationArgon or Nitrogen
MS2 Product Ion ScanningScans for characteristic fragments of this compound
Detection Mode Method for targeted analysisMultiple Reaction Monitoring (MRM)
A representative table illustrating typical LC-MS/MS parameters for the analysis of a natural product like this compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid chromatography-nuclear magnetic resonance (LC-NMR) provides unparalleled structural information for components of a mixture. news-medical.netmdpi.com This technique directly couples an LC system to an NMR spectrometer, allowing for the acquisition of NMR spectra for compounds as they are separated by the chromatography. ijarsct.co.in This is particularly valuable for the unambiguous structure elucidation of novel compounds or for confirming the structure of known compounds like this compound in a complex extract without the need for prior isolation. mdpi.com

LC-NMR can be operated in several modes:

On-flow mode: NMR spectra are continuously recorded as the eluent flows through the NMR detection cell. This is useful for a quick overview of the components.

Stopped-flow mode: The chromatographic flow is halted when a peak of interest (e.g., this compound) is in the NMR cell, allowing for longer acquisition times and more advanced 2D NMR experiments (like COSY, HSQC) to be performed, which are crucial for detailed structural determination. mdpi.com

Loop-storage mode: Peaks of interest are collected in storage loops after the LC separation. The contents of these loops can then be analyzed by NMR at a later time, which is beneficial when long NMR experiments are required for multiple components of a mixture. mdpi.com

The combination of LC-NMR with mass spectrometry (LC-NMR/MS) provides complementary data, with MS giving the molecular weight and elemental formula, and NMR providing the detailed structural arrangement of the atoms. news-medical.net

Detailed Research Findings: Although no specific LC-NMR studies on this compound are published, its application in natural product research is extensive. For example, in the analysis of plant extracts for flavonoids and other polyphenols, LC-NMR has been used to identify and fully characterize dozens of compounds in a single run, including differentiating between isomers that are indistinguishable by MS alone. A similar approach would be highly effective for analyzing the alkaloid profile of a Diplochia extract, confirming the structure of this compound and potentially identifying new, related alkaloids. news-medical.netresearchgate.net

Emerging Analytical Approaches in Natural Product Research

Imaging Mass Spectrometry (MALDI-MSI) for Spatial Distribution Studies

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique used to visualize the spatial distribution of molecules within a thin slice of biological tissue, without the need for labels. nih.govrsc.org In the context of this compound research, MALDI-MSI could be used to map the precise location of the alkaloid within the tissues of the Diplochia plant.

The process involves coating a thin section of the plant material (e.g., a leaf or stem cross-section) with a matrix compound that absorbs laser energy. A pulsed laser is then fired at discrete points across the tissue surface. The laser energy desorbs and ionizes the molecules in that specific spot, which are then analyzed by a mass spectrometer. nih.govgalaxyproject.org By collecting a mass spectrum at thousands of positions, a chemical map is generated, showing the intensity and location of specific ions (like the ion for this compound) across the tissue section. lcms.cznih.gov

Detailed Research Findings: While MALDI-MSI has not been specifically applied to this compound, it has been successfully used to study the distribution of other alkaloids in plants. For example, researchers have used MALDI-MSI to show that certain defense-related alkaloids are localized in the outer epidermal layers of leaves, providing a chemical barrier against herbivores. Applying this to this compound could reveal its ecological role, for instance, whether it is concentrated in specific cells or tissues, such as vascular bundles, trichomes, or seeds, which would provide insights into its biosynthesis, transport, and function within the plant. lcms.cz

StepDescriptionRelevance to this compound Research
1. Sample Preparation A thin section of the plant tissue is prepared and mounted on a conductive slide.Allows for analysis of intact plant structures (e.g., leaf, stem).
2. Matrix Application The tissue section is coated with a uniform layer of a MALDI matrix.The matrix facilitates the desorption and ionization of this compound.
3. Laser Desorption/Ionization A laser is scanned across the tissue, acquiring a mass spectrum at each pixel.A mass spectrum containing the ion for this compound is generated for each spot.
4. Data Analysis Software reconstructs an image based on the intensity of the this compound m/z at each pixel.Creates a visual map of this compound's location within the plant tissue.
A table outlining the MALDI-MSI workflow for studying the spatial distribution of this compound.

Applications of Chemometrics and Multivariate Data Analysis in this compound Profiling

When analyzing complex datasets from techniques like LC-MS or FT-IR, which contain a vast number of variables, chemometrics provides the statistical and mathematical tools to extract meaningful information. bia-analytical.com Chemometrics is essential for comparing the chemical profiles of different samples, identifying patterns, and correlating chemical data with biological activity or other properties. researchgate.net

In the context of this compound research, chemometrics could be applied to:

Quality Control: Use spectroscopic data (like FT-IR or NIR) to rapidly screen plant material and ensure the presence and relative concentration of this compound without the need for complex separations.

Identify Bioactive Compounds: Correlate the chemical profiles of various plant extracts with their measured biological activity. If extracts with higher concentrations of this compound consistently show higher activity, it provides strong evidence that this compound is a key active compound.

Common chemometric methods include:

Partial Least Squares (PLS): A supervised method used to create a predictive model. For instance, a PLS model could be built to predict the concentration of this compound in a sample based on its easily acquired FT-IR spectrum. mdpi.com

Detailed Research Findings: Chemometric analysis is widely applied in the study of medicinal plants. For example, HPTLC and FT-IR data combined with PCA have been used to differentiate samples of Securidaca longipedunculata from different geographical locations based on their metabolite fingerprints. A similar approach would be invaluable in this compound research for authenticating plant material and understanding the factors that influence the production of this specific alkaloid. mdpi.com

Future Directions and Research Perspectives for Diploceline

Untapped Potential in Biosynthetic Engineering and Pathway Modification

The biosynthesis of complex alkaloids like diploceline presents a fertile ground for biosynthetic engineering. While the precise biosynthetic pathway of this compound is not fully elucidated, it is understood to derive from the condensation of tryptamine (B22526) and secologanin (B1681713), a common route for many terpenoid indole (B1671886) alkaloids. scielo.br Modern techniques in metabolic engineering and synthetic biology offer the potential to manipulate this pathway to enhance the production of this compound or generate novel derivatives. nih.gov

One promising approach is Direct Pathway Cloning (DiPaC) , which facilitates the capture and assembly of entire biosynthetic gene clusters (BGCs). nih.gov By identifying and cloning the BGC responsible for this compound synthesis from its natural source, such as Strychnos gossweileri, researchers could express the pathway in a heterologous host like Streptomyces or yeast. nih.govepa.gov This would not only enable scalable production but also allow for pathway modification. For instance, genes from other pathways could be introduced to create hybrid molecules with altered bioactivities.

Furthermore, understanding the enzymatic steps in the pathway allows for targeted gene knockouts or overexpression to accumulate specific intermediates or shunt metabolic flux towards desired products. The inactivation of certain downstream enzymes could lead to the production of novel this compound precursors, which may possess unique pharmacological properties. This approach has been successfully applied to other natural products, demonstrating its feasibility. nih.gov

Rational Design of Next-Generation this compound Analogues for Specific Molecular Targets

The development of this compound analogues through rational design holds immense potential for creating compounds with enhanced potency and specificity for particular molecular targets. nih.gov This process begins with identifying the specific proteins or cellular pathways that this compound interacts with to exert its biological effects. Although initial screenings have shown some antimicrobial and cytotoxic activities, the precise molecular targets remain largely unknown. inpa.gov.brresearchgate.net

Once a target is identified, computational modeling and structural biology techniques can be employed to understand the binding interactions between this compound and its target at the atomic level. nih.gov This knowledge can then guide the synthesis of analogues with modified functional groups or altered stereochemistry to optimize these interactions. For example, if this compound is found to inhibit a specific enzyme, analogues could be designed to fit more snugly into the active site or to form stronger covalent bonds, thereby increasing their inhibitory potency. mdpi.com

The synthesis of such analogues can be achieved through various chemical strategies. The core scaffold of this compound can be modified by adding or altering substituents, changing the ring structure, or introducing new functional groups. This approach allows for the creation of a library of compounds that can be screened for improved activity against the identified target. nih.gov

Integration of Computational and Experimental Methodologies in this compound Research

The synergy between computational and experimental approaches is revolutionizing drug discovery and natural product research. witpress.comstanford.edunih.govfrontiersin.org In the context of this compound, this integration can accelerate research at every stage, from understanding its fundamental properties to developing new therapeutic applications.

In silico studies , which are computer-based simulations, can be used to predict the physicochemical properties, potential biological activities, and metabolic fate of this compound and its analogues. orientjchem.orgmpkb.orgjapsonline.compharmacophorejournal.com Molecular docking simulations, for instance, can predict how well a compound will bind to a specific protein target, helping to prioritize which analogues to synthesize and test experimentally. mdpi.comnih.gov These computational tools save significant time and resources compared to traditional high-throughput screening methods. japsonline.com

The predictions from in silico models must then be validated through rigorous experimental work. witpress.com Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed structural information about this compound and its interactions with biomolecules, which can then be used to refine the computational models. This iterative cycle of computational prediction and experimental validation is a powerful strategy for advancing our understanding of this compound's mechanism of action and for designing more effective drugs. stanford.edu

Exploration of this compound's Interactions within Complex Biological Systems beyond initial screening (e.g., host-microbe interactions)

Initial studies on this compound have primarily focused on its effects in relatively simple in vitro systems. researchgate.netresearchgate.net However, to fully grasp its therapeutic potential, it is crucial to investigate its interactions within more complex biological environments, such as the interplay between host and microbes. nih.govcornell.edukcl.ac.uk

The human body is a complex ecosystem where the host interacts with a vast community of microorganisms, collectively known as the microbiota. nih.gov These host-microbe interactions play a critical role in health and disease. nih.gov Understanding how a compound like this compound influences this intricate network is a key area for future research. For example, this compound's known antimicrobial properties could potentially modulate the composition of the gut microbiota, which in turn could have systemic effects on the host's immune system and metabolism. inpa.gov.br

Investigating these complex interactions requires advanced models that can better mimic the in vivo environment. surgicalneurologyint.com Human-derived organoids, for instance, provide a more realistic platform for studying how this compound affects human cells and their associated microbes. nih.gov By combining these advanced biological models with high-resolution imaging and multi-omics technologies, researchers can gain a more comprehensive understanding of this compound's effects on complex biological systems. mpi-cbg.deuni.lu This knowledge will be invaluable for predicting its efficacy and potential side effects in a clinical setting.

Q & A

How can researchers formulate a focused research question to investigate Diploceline’s biochemical mechanisms?

Methodological Answer:

  • Scope Definition : Narrow the question to specific pathways (e.g., metabolic interactions, receptor binding) while ensuring feasibility within resource constraints . Use the FLOAT method to align the question with measurable variables (e.g., "How does this compound inhibit Enzyme X in in vitro models?") .
  • Specificity : Avoid overly broad terms (e.g., "Study this compound’s effects") and instead define precise relationships (e.g., "Correlation between this compound concentration and apoptosis in Cell Line Y") .
  • Literature Gap Identification : Use systematic reviews to identify understudied mechanisms, ensuring the question addresses novel hypotheses .

Q. What methodologies are recommended for conducting a comprehensive literature review on this compound?

Methodological Answer:

  • Boolean Search Strategies : Construct queries combining terms like "this compound," "pharmacokinetics," and "toxicity" with filters for peer-reviewed articles and recent publications (post-2020) .
  • Source Evaluation : Prioritize studies with transparent methodologies (e.g., clear experimental designs, reproducibility protocols) and exclude non-peer-reviewed platforms .
  • Synthesis Frameworks : Organize findings into thematic categories (e.g., mechanistic studies, toxicity profiles) using tools like Zotero or EndNote .

Q. How should researchers design an initial experimental framework to assess this compound’s pharmacological properties?

Methodological Answer:

  • Hypothesis-Driven Design : Link objectives to testable claims (e.g., "this compound reduces inflammation via NF-κB pathway inhibition") .
  • Control Groups : Include positive/negative controls and dose-response cohorts to isolate this compound-specific effects .
  • Pilot Studies : Conduct small-scale experiments to validate assays (e.g., ELISA, HPLC) before full-scale trials .

Advanced Research Questions

Q. How can researchers address conflicting data in studies investigating this compound’s metabolic pathways?

Methodological Answer:

  • Root-Cause Analysis : Compare methodologies (e.g., cell lines, assay conditions) to identify variables causing discrepancies (e.g., differences in pH or incubation times) .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies and quantify bias .
  • In Silico Validation**: Use computational models (e.g., molecular docking) to reconcile contradictory in vitro findings .

Q. What strategies ensure reproducibility in this compound’s in vitro and in vivo studies?

Methodological Answer:

  • Protocol Standardization : Document all parameters (e.g., temperature, solvent concentrations) using FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Blinded Experiments : Implement double-blinding in animal studies to minimize observer bias .
  • Replication Cohorts : Collaborate with independent labs to validate results across different experimental setups .

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

Methodological Answer:

  • Data Harmonization : Use platforms like KNIME or Galaxy to align transcriptomic, proteomic, and metabolomic datasets .
  • Pathway Enrichment Analysis : Apply tools such as DAVID or GSEA to identify overrepresented pathways in this compound-treated samples .
  • Machine Learning : Train models on multi-omics data to predict off-target effects or synergistic drug combinations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.